molecular formula C18H21N3O3S B2758465 Ethyl 4-(3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ureido)benzoate CAS No. 313395-64-1

Ethyl 4-(3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ureido)benzoate

Cat. No.: B2758465
CAS No.: 313395-64-1
M. Wt: 359.44
InChI Key: ZDFBPRZOYUHILJ-UHFFFAOYSA-N
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Description

Ethyl 4-(3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ureido)benzoate is a synthetic organic compound that belongs to the class of benzoate esters. This compound features a unique structure combining a benzoate ester with a thiazole ring, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ureido)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ureido)benzoate undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products

Mechanism of Action

The mechanism of action of Ethyl 4-(3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ureido)benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

IUPAC Name

ethyl 4-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-3-24-16(22)12-5-7-13(8-6-12)19-17(23)21-18-20-14-9-4-11(2)10-15(14)25-18/h5-8,11H,3-4,9-10H2,1-2H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFBPRZOYUHILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=NC3=C(S2)CC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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